1-(2-fluorophenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

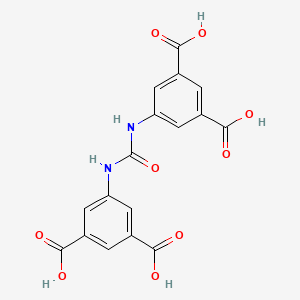

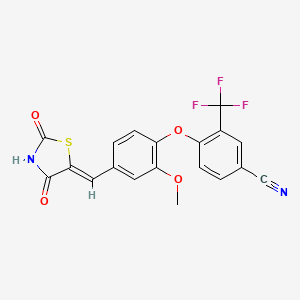

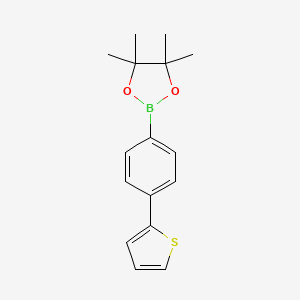

“1-(2-fluorophenyl)-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C9H7FN2 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of “this compound” can be achieved through a series of chemical reactions. One of the methods involves the use of 1,3-dipolar cycloaddition of the corresponding sydnones . The sydnones are synthesized from N-nitroso-2-fluorophenylglycines and are characterized by NMR spectroscopy .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring attached to a fluorophenyl group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily based on its pyrazole core. Pyrazoles can undergo various reactions such as 1,3-dipolar cycloadditions . In the case of “this compound”, it is synthesized through a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .Applications De Recherche Scientifique

Synthesis in Pharmaceutical Chemistry

1-(2-fluorophenyl)-1H-pyrazol-5-amine has been utilized in various synthetic processes within pharmaceutical chemistry. One notable application is in the large-scale synthesis of novel antibacterial oxazolidinones. The compound serves as a key intermediate in the synthesis of these antibacterial agents, highlighting its significance in the development of new therapeutic drugs (Yang et al., 2014).

Fluorescence and Organic Light-Emitting Diodes

This compound is also instrumental in the synthesis of nitrogen heterocycles like 1H-pyrazolo[3,4-b]quinolines (PQ), which are characterized by high fluorescence intensity. These compounds have been tested as emitters for organic light-emitting diodes (OLEDs), indicating the compound's relevance in material science and electronic device manufacturing (Szlachcic et al., 2017).

Cancer Research

In cancer research, derivatives of this compound have shown activity against significant cancer kinases. This indicates potential for this compound in the development of new cancer treatments, especially in targeted therapies (Abu Thaher et al., 2012).

Drug Discovery

The compound has also facilitated the creation of heterocyclic ketene aminal libraries, which are promising candidates for drug discovery. Its role in efficient, environmentally benign synthesis processes underscores its importance in the sustainable development of new pharmaceutical compounds (Yu et al., 2013).

Antimicrobial Applications

Derivatives of this compound have been synthesized and shown to possess notable antibacterial and antifungal activities. This finding is crucial for the development of new antimicrobial agents in combating infectious diseases (Ragavan et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is advised to handle the compound with appropriate protective measures and in a well-ventilated area .

Orientations Futures

The future directions for the research and development of “1-(2-fluorophenyl)-1H-pyrazol-5-amine” and its derivatives could involve exploring their potential applications in various fields. For instance, pyrazole derivatives are known to exhibit a wide range of biological activities, which makes them potential candidates for the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

Similar compounds such as “1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine fumarate (tak-438)” have been identified as potassium-competitive acid blockers (p-cabs) . These compounds inhibit the H+,K±ATPase enzyme, which plays a crucial role in gastric acid secretion .

Mode of Action

Similar compounds like tak-438 work by competitively inhibiting the proton pump (h+,k±atpase) in a reversible manner . This inhibition reduces gastric acid secretion, which can be beneficial in the treatment of acid-related diseases .

Biochemical Pathways

Compounds with similar structures, such as tak-438, affect the pathway of gastric acid secretion by inhibiting the h+,k±atpase enzyme . This enzyme is crucial in the final step of gastric acid production, and its inhibition leads to decreased acid secretion .

Result of Action

Similar compounds like tak-438 have been shown to inhibit gastric acid secretion effectively . This could potentially lead to relief from symptoms associated with acid-related diseases .

Analyse Biochimique

Biochemical Properties

1-(2-Fluorophenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in signal transduction pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity. For instance, this compound has been observed to inhibit certain cytochrome P450 enzymes, which can affect the metabolism of other compounds within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces significant biological effects, while doses outside this range may have minimal or no impact .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall bioavailability and activity of the compound within the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be actively transported into specific cellular compartments or tissues, where it can exert its effects more effectively .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization can determine the compound’s impact on cellular processes and overall cellular health .

Propriétés

IUPAC Name |

2-(2-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBAKYJYWFXPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)

![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)

![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)

![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)